molecular formula C27H32FN3O3 B11263753 3-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-4-hydroxy-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one

3-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-4-hydroxy-1-(4-methoxybenzyl)-6-methylpyridin-2(1H)-one

Cat. No.: B11263753
M. Wt: 465.6 g/mol
InChI Key: IFFPHAMDFDSBMJ-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-ethylpiperazine derivative. This is achieved through the reaction of piperazine with ethyl bromide under basic conditions.

    Introduction of the Fluorophenyl Group:

    Formation of the Dihydropyridinone Core: The core structure is formed through a cyclization reaction involving the appropriate precursors.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and piperazine groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it useful for investigating the mechanisms of action of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Ethylpiperazin-1-yl)methyl]-4-fluorophenylmethanamine
  • 4-[(4-Ethylpiperazin-1-yl)methyl]-3-fluorophenylmethanamine
  • (4-((4-Ethylpiperazin-1-yl)methyl)-3-fluorophenyl)boronic acid

Uniqueness

Compared to similar compounds, 3-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups. This unique structure allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H32FN3O3

Molecular Weight

465.6 g/mol

IUPAC Name

3-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-6-methylpyridin-2-one

InChI

InChI=1S/C27H32FN3O3/c1-4-29-12-14-30(15-13-29)26(21-6-5-7-22(28)17-21)25-24(32)16-19(2)31(27(25)33)18-20-8-10-23(34-3)11-9-20/h5-11,16-17,26,32H,4,12-15,18H2,1-3H3

InChI Key

IFFPHAMDFDSBMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=C(C=C4)OC)C)O

Origin of Product

United States

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